Palmitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Soluble in hot alcohol and ether

Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether

Soluble in aromatic, chlorinated and oxygenated solvents

4e-05 mg/mL

Solubility in water: none

practically insoluble in water; soluble in alcohol, ether, chloroform

Synonyms

Canonical SMILES

Understanding Metabolism and Cellular Function

- Role in Fat Storage: Palmitic acid is a building block for triglycerides, the main form of fat stored in the body. Researchers use palmitic acid to study how cells synthesize and store fats, helping us understand obesity and related metabolic disorders [].

Investigating Potential Health Risks

- Impact on Cardiovascular Disease: Studies investigate the link between palmitic acid intake and cardiovascular disease risk. Some research suggests it may elevate LDL ("bad") cholesterol levels, potentially contributing to heart disease development []. However, the impact might depend on the position of palmitic acid within a triglyceride molecule [].

- Cancer and Tumor Progression: Recent research explores the role of palmitic acid in cancer. Studies suggest it may promote tumor growth and metastasis by altering cellular signaling pathways [].

Exploring Potential Therapeutic Applications

- Drug Delivery Systems: Palmitic acid's properties are being investigated for its use in drug delivery systems. Researchers are exploring its potential to encapsulate drugs and improve their delivery to specific tissues [].

- Biomarker Development: Research suggests palmitic acid levels or its metabolites might serve as biomarkers for radiation exposure, potentially aiding in diagnosis and treatment planning.

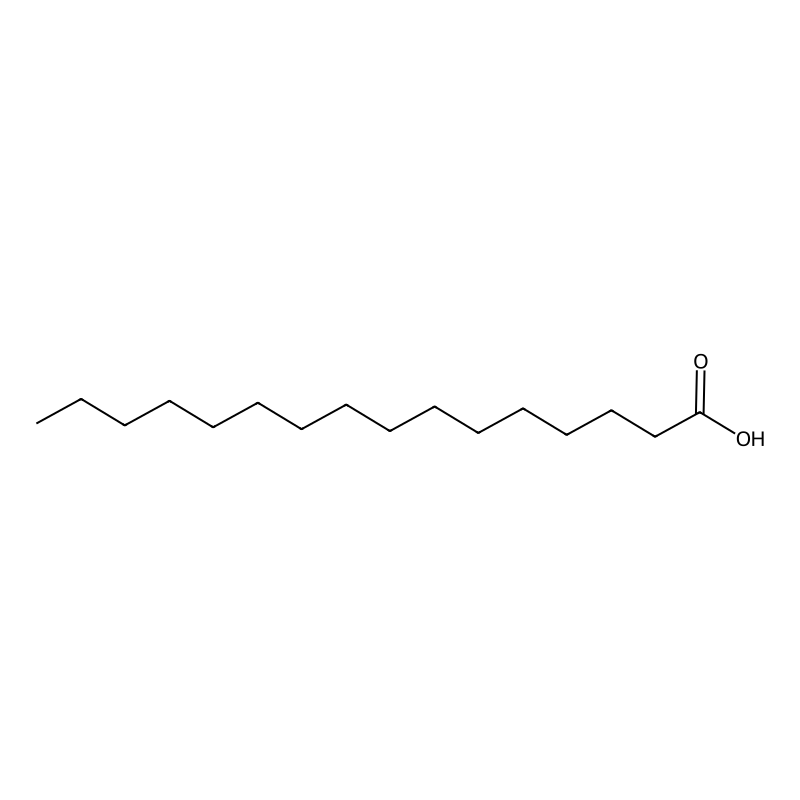

Palmitic acid, also known as hexadecanoic acid, is a saturated long-chain fatty acid with the chemical formula C₁₆H₃₂O₂. It consists of a 16-carbon chain and is one of the most prevalent saturated fatty acids found in both animal and plant fats. Palmitic acid is a major component of palm oil, comprising up to 44% of its total fat content, and is also present in significant amounts in dairy products, meats, and certain vegetable oils like coconut oil and soybean oil . Its structure features a carboxylic acid group (-COOH) at one end, which contributes to its fatty acid classification.

In biological systems, palmitic acid functions in various ways:

- Membrane structure: Palmitic acid is a major component of cell membranes, providing structural stability and influencing membrane fluidity [].

- Energy source: Palmitic acid serves as an energy source for cells, undergoing breakdown in the mitochondria through beta-oxidation to generate ATP [].

- Signaling: Palmitic acid can act as a signaling molecule, modulating various cellular processes like gene expression and insulin sensitivity [].

- Esterification: Palmitic acid can react with alcohols to form esters, which are widely used in the production of soaps and cosmetics. For instance, when reacted with glycerol, it forms triglycerides, which are the main constituents of body fat in humans and animals.

- Oxidation: In atmospheric chemistry, palmitic acid can undergo oxidation by hydroxyl radicals (OH), leading to the formation of volatile products. This reaction is significant in understanding the behavior of organic aerosols in the environment .

Additionally, palmitic acid can be converted into hydrocarbons through catalytic hydrothermal deoxygenation, which has been studied for its potential in biofuel production .

Palmitic acid can be synthesized through several methods:

- Natural Extraction: It is predominantly derived from natural sources such as palm oil and animal fats through hydrolysis or saponification processes.

- Chemical Synthesis: Laboratory synthesis can be achieved via various chemical reactions including:

- The hydrogenation of palmitoleic acid.

- The decarboxylation of stearic acid.

- Biotechnological Methods: Microbial fermentation processes utilizing specific strains of bacteria or yeast can also produce palmitic acid from renewable biomass sources .

De novo lipogenesis represents the fundamental metabolic pathway through which eukaryotic cells synthesize palmitic acid from simple precursor molecules [1] [2] [3]. This process occurs primarily in the cytoplasm of liver, kidney, adipose tissue, and lactating mammary glands, where excess dietary carbohydrates and proteins are converted into fatty acids for energy storage [1] [4].

The pathway begins with the transport of acetyl-coenzyme A from mitochondria to the cytoplasm via the citrate-malate shuttle system [5] [6]. Since the inner mitochondrial membrane is impermeable to acetyl-coenzyme A, this compound must be exported as citrate through the citrate-malate shuttle that couples deacetylation in the mitochondrion with acetylation in the cytosol [6]. In the cytoplasm, adenosine triphosphate citrate lyase cleaves citrate back into acetyl-coenzyme A and oxaloacetate, providing the essential two-carbon building blocks for fatty acid synthesis [5] [7].

The initial major product of de novo lipogenesis is palmitic acid, which serves as the precursor for various longer-chain fatty acids through subsequent elongation and desaturation processes [2]. Under normal physiological conditions, palmitic acid accumulation is prevented by enhanced delta-9 desaturation to palmitoleic acid and elongation to stearic acid, followed by further desaturation to oleic acid [8]. This tight homeostatic control ensures optimal membrane physical properties while maintaining the necessary substrate availability for protein palmitoylation and palmitoylethanolamide biosynthesis [8].

Tissue-specific de novo lipogenesis exhibits remarkable adaptability in response to dietary palmitic acid availability. Research utilizing naturally occurring carbon isotope ratios has demonstrated that de novo lipogenesis from dietary sugars contributes 68.8%-79.5% of total brain palmitic acid pools, with local brain de novo lipogenesis alone accounting for 46.6%-58.0% of palmitic acid content [9] [10]. When dietary palmitic acid is restricted, the liver significantly upregulates de novo lipogenesis to maintain brain palmitic acid concentrations, highlighting the critical importance of this fatty acid for neurological function [10] [11].

Enzymatic Machinery: Acetyl-CoA Carboxylase and Fatty Acid Synthase Complex

The enzymatic machinery responsible for palmitic acid biosynthesis consists of two major components: acetyl-coenzyme A carboxylase and the fatty acid synthase complex, which work in coordinated fashion to produce the sixteen-carbon saturated fatty acid [12] [13] [6].

Acetyl-coenzyme A carboxylase represents the rate-limiting enzyme in fatty acid biosynthesis, catalyzing the irreversible carboxylation of acetyl-coenzyme A to produce malonyl-coenzyme A [12] [14]. This biotin-dependent enzyme contains three major functional domains: a biotin carboxylase domain, a carboxyl transferase domain, and a biotin carboxyl carrier protein domain that links the other two domains [13]. The catalytic mechanism involves two sequential reactions: first, the biotin carboxylase domain consumes adenosine triphosphate and bicarbonate to catalyze the carboxylation of biotin, with bicarbonate serving as the carboxyl group donor [13]. Subsequently, the biotin carboxyl carrier protein domain transfers the carboxyl moiety to the carboxyl transferase domain, where it is transferred to acetyl-coenzyme A to produce malonyl-coenzyme A [13].

The spatial architecture of acetyl-coenzyme A carboxylase necessitates homodimerization for catalytic activity, as the functional domains are spatially separated within individual enzyme molecules [13]. This dimerization enables the carboxylated biotin in the biotin carboxylase domain of one molecule to reach the acetyl-coenzyme A binding site in the carboxyl transferase domain of the partner molecule [13]. Regulation of acetyl-coenzyme A carboxylase homodimer formation thus represents a critical mechanism controlling palmitic acid biosynthesis [13].

The fatty acid synthase complex constitutes a sophisticated multi-enzyme system that catalyzes all subsequent steps in palmitic acid formation [5] [15] [6]. In mammals, this complex exists as a large dimeric protein containing two identical 272-kilodalton multifunctional polypeptides, each harboring seven distinct enzymatic activities [15] [16]. The complex includes beta-ketoacyl synthase, malonyl/acetyl transferase, beta-ketoacyl reductase, beta-hydroxyacyl dehydratase, enoyl reductase, acyl carrier protein, and thioesterase domains [17] [16].

The structural organization of the fatty acid synthase complex facilitates efficient substrate channeling through its alternating arrangement of linkers and enzymatic domains [16]. The acyl carrier protein domain, containing a phosphopantetheine prosthetic group, serves as the central hub for substrate transfer between catalytic sites [17]. This flexible tethering system, combined with limited direct contact between the condensing and modifying portions of the multienzyme, enables efficient substrate shuttling throughout the synthesis cycle [16].

Allosteric Regulation of Palmitate Production

The regulation of palmitic acid biosynthesis involves sophisticated allosteric control mechanisms that respond to cellular energy status and metabolic demands [18] [14] [19]. Acetyl-coenzyme A carboxylase, as the rate-limiting enzyme, serves as the primary regulatory checkpoint through both allosteric and covalent modification mechanisms [18] [12].

Citrate functions as the principal positive allosteric effector of acetyl-coenzyme A carboxylase, promoting enzyme activation by favoring the formation of catalytically active polymeric configurations [18] [14]. This regulatory mechanism creates a feed-forward activation system where citrate not only provides the carbon skeleton for fatty acid synthesis through the citrate-malate shuttle but also directly stimulates the initial enzymatic step [14]. The citrate-induced polymerization of acetyl-coenzyme A carboxylase represents a critical integration point linking tricarboxylic acid cycle activity to fatty acid biosynthesis [14].

Conversely, palmitoyl-coenzyme A exerts potent negative feedback inhibition on acetyl-coenzyme A carboxylase through allosteric mechanisms [18] [20]. This long-chain fatty acyl-coenzyme A derivative induces conformational changes that disrupt the enzyme's filamentous structure and reduce catalytic activity [20]. The inhibitory effect demonstrates dose-dependent characteristics, with increasing palmitoyl-coenzyme A concentrations progressively reducing enzyme activity [20]. This feedback mechanism prevents excessive palmitic acid accumulation and maintains cellular lipid homeostasis.

The adenosine monophosphate-activated protein kinase system provides an additional layer of allosteric regulation responding to cellular energy status [21] [22] [23]. Under conditions of energy depletion, elevated adenosine monophosphate levels activate adenosine monophosphate-activated protein kinase, which subsequently phosphorylates and inactivates acetyl-coenzyme A carboxylase [18] [21]. This covalent modification effectively shuts down energy-expensive fatty acid synthesis when cellular adenosine triphosphate levels are compromised [21].

Hormonal regulation through insulin and glucagon signaling pathways modulates acetyl-coenzyme A carboxylase activity through phosphorylation-dephosphorylation cycles [18] [19]. Insulin stimulates protein phosphatase 2A, leading to acetyl-coenzyme A carboxylase dephosphorylation and activation [18]. Simultaneously, insulin activates protein phosphatase 1, which dephosphorylates and inactivates adenosine monophosphate-activated protein kinase, further promoting fatty acid synthesis [18]. In contrast, glucagon and epinephrine activate protein kinase A through cyclic adenosine monophosphate signaling, resulting in acetyl-coenzyme A carboxylase phosphorylation and inhibition [18].

The reciprocal regulation between fatty acid synthesis and oxidation involves malonyl-coenzyme A as a key regulatory metabolite [18]. Malonyl-coenzyme A inhibits carnitine palmitoyltransferase 1 activity, preventing the oxidation of newly synthesized fatty acids [18]. This mechanism ensures that fatty acid synthesis and oxidation do not occur simultaneously, maintaining metabolic efficiency and preventing futile cycling [18].

Elongation-Desaturation Cascades in Tissue-Specific Metabolism

Following its initial synthesis, palmitic acid undergoes tissue-specific elongation and desaturation processes that generate diverse fatty acid species tailored to specific metabolic requirements [8] [24] [25]. These cascades involve distinct enzymatic systems that modify the basic sixteen-carbon saturated fatty acid structure to produce longer-chain and unsaturated derivatives [24] [25].

The elongation of very long-chain fatty acids enzyme family comprises seven members that catalyze the elongation of palmitic acid and other fatty acid substrates [24] [25]. Each elongation of very long-chain fatty acids enzyme exhibits specific substrate preferences and tissue distribution patterns [24]. Elongation of very long-chain fatty acids 1 demonstrates broad substrate specificity for saturated and monounsaturated fatty acids with chain lengths from sixteen to twenty-two carbons [24]. Elongation of very long-chain fatty acids 6 shows particular preference for palmitic acid elongation to stearic acid and is highly expressed in liver and adipose tissue [24].

The elongation process follows a four-step cycle involving condensation, reduction, dehydration, and final reduction reactions [24]. Elongation of very long-chain fatty acids enzymes catalyze the initial condensation reaction between fatty acyl-coenzyme A substrates and malonyl-coenzyme A [24]. The subsequent reduction steps are mediated by 3-ketoacyl-coenzyme A reductase and trans-2,3-enoyl-coenzyme A reductase, while 3-hydroxyacyl-coenzyme A dehydratases catalyze the dehydration step [24]. This cyclical process adds two-carbon units with each complete cycle, enabling the progressive elongation of palmitic acid to stearic acid and longer-chain saturated fatty acids [24].

Brain tissue exhibits unique elongation capabilities through elongation of very long-chain fatty acids 4, which specializes in producing very long-chain fatty acids exceeding twenty-four carbons in length [24] [26]. This enzyme system can elongate fatty acid chains up to thirty-eight carbons, producing very long-chain saturated fatty acids essential for myelin biosynthesis and neuronal membrane function [24]. The brain-specific expression of elongation of very long-chain fatty acids 4 highlights the critical importance of very long-chain fatty acids in central nervous system development and maintenance [24].

Desaturation cascades introduce double bonds into fatty acid chains through the action of fatty acid desaturase enzymes [27] [28]. Stearoyl-coenzyme A desaturase 1 represents the primary desaturase for palmitic acid metabolism, catalyzing the introduction of a delta-9 double bond to produce palmitoleic acid [28]. This enzyme demonstrates ubiquitous tissue expression but exhibits particularly high activity in liver and adipose tissue [28]. The desaturation of palmitic acid to palmitoleic acid represents a critical branch point in fatty acid metabolism, as palmitoleic acid serves as a bioactive lipid mediator with distinct physiological functions [28].

Tissue-specific regulation of elongation and desaturation reflects the diverse metabolic demands of different organs [9] [11] [29]. The liver functions as the central hub for fatty acid metabolism, maintaining high expression levels of elongation of very long-chain fatty acids 1, elongation of very long-chain fatty acids 6, and stearoyl-coenzyme A desaturase 1 [8]. This enzymatic profile enables the liver to produce diverse fatty acid species for export to peripheral tissues and to maintain palmitic acid homeostasis through compensatory de novo lipogenesis [10] [11].

Adipose tissue demonstrates specialized elongation and desaturation patterns that support energy storage and endocrine functions [30]. The predominant expression of elongation of very long-chain fatty acids 6 and stearoyl-coenzyme A desaturase 1 in adipocytes facilitates the conversion of palmitic acid to longer-chain and unsaturated fatty acids suitable for triglyceride synthesis [30]. The tissue-specific regulation of these enzymes responds to nutritional status and hormonal signals, enabling adaptive metabolic flexibility [30].

The pancreatic beta-cell system exhibits distinctive elongation and desaturation capabilities that maintain membrane homeostasis under varying metabolic conditions [31]. Both stearoyl-coenzyme A desaturase 1 and stearoyl-coenzyme A desaturase 2 are expressed in pancreatic islets, with stearoyl-coenzyme A desaturase 2 representing the predominant isoform [31]. Elongation of very long-chain fatty acids 6 expression in beta-cells enables the elongation of palmitic acid to longer-chain fatty acids, which can undergo subsequent desaturation to produce monounsaturated fatty acids that protect against palmitic acid-induced cellular stress [31].

| Enzyme | Function | Cofactors/Requirements | Location |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Carboxylation of acetyl-CoA to malonyl-CoA | ATP, Biotin, Bicarbonate | Cytoplasm |

| Fatty Acid Synthase Complex | Multi-enzyme complex catalyzing complete palmitate synthesis | NADPH, ACP | Cytoplasm |

| Beta-Ketoacyl Synthase | Condensation of acetyl-CoA and malonyl-CoA | None | Fatty Acid Synthase Complex |

| Beta-Ketoacyl Reductase | Reduction of beta-ketoacyl intermediates | NADPH | Fatty Acid Synthase Complex |

| Beta-Hydroxyacyl Dehydratase | Dehydration of beta-hydroxyacyl intermediates | None | Fatty Acid Synthase Complex |

| Enoyl Reductase | Reduction of enoyl intermediates | NADPH | Fatty Acid Synthase Complex |

| Thioesterase | Release of palmitate from fatty acid synthase | None | Fatty Acid Synthase Complex |

| Regulator | Target Enzyme | Effect | Mechanism |

|---|---|---|---|

| Citrate | Acetyl-CoA Carboxylase | Positive allosteric activation | Promotes ACC polymerization |

| Palmitoyl-CoA | Acetyl-CoA Carboxylase | Negative feedback inhibition | Conformational change, inhibits activity |

| Malonyl-CoA | CPT1 (indirect effect) | Inhibition of fatty acid oxidation | Prevents β-oxidation of newly synthesized FAs |

| AMP | AMPK (upstream of ACC) | Activation leading to ACC inhibition | Energy sensor activation |

| ATP | AMPK (upstream of ACC) | Inhibition leading to ACC activation | Energy abundance signal |

| Insulin | ACC (via dephosphorylation) | Activation via PP2A | Hormonal dephosphorylation |

| Glucagon | ACC (via phosphorylation) | Inhibition via PKA | Hormonal phosphorylation |

| Component | Quantity | Process |

|---|---|---|

| ATP for malonyl-CoA formation | 7 molecules | Acetyl-CoA carboxylation (7 cycles) |

| NADPH for reductions | 14 molecules | Ketoacyl and enoyl reductions (7 cycles × 2) |

| Total ATP equivalents | 7 ATP | Malonyl-CoA synthesis |

| Total NADPH molecules | 14 NADPH | Fatty acid synthase reactions |

| Energy cost per palmitate molecule | 21 high-energy bonds | Complete palmitate biosynthesis |

| Tissue/Organ | Primary ELOVL Enzymes | Desaturase Activity | Metabolic Function |

|---|---|---|---|

| Liver | ELOVL1, ELOVL6 | SCD1 (high) | Central lipid metabolism hub |

| Brain | ELOVL1, ELOVL4 | SCD1, SCD2 | Myelin synthesis, VLC-FA production |

| Adipose Tissue | ELOVL6 | SCD1 | Energy storage, adipogenesis |

| Mammary Gland | ELOVL6 | SCD1 | Milk fat synthesis |

| Kidney | ELOVL1, ELOVL6 | SCD1 | Membrane maintenance |

| Lung | ELOVL1, ELOVL6 | SCD1, FADS2 | Surfactant production |

| Pancreatic β-cells | ELOVL6 | SCD1, SCD2 | Membrane homeostasis |

Palmitic acid undergoes complex radical-mediated oxidation through multiple interconnected pathways, with the initial step involving hydrogen abstraction from the alkyl chain to form carbon-centered radicals [1]. The heterogeneous oxidation of palmitic acid particles by hydroxyl radicals demonstrates efficient surface reactions with gamma-hydroxyl values between 0.8 and 1.0, indicating high reactivity at the gas-aerosol interface [1]. The oxidation mechanism proceeds through distinct stages beginning with the formation of unstable acyloxy radicals that liberate carbon dioxide to form alkyl radicals, which subsequently abstract halogen atoms from oxidizing species or recombine with free radicals in solution [1].

The radical-mediated oxidation exhibits a characteristic deceleration pattern as hydroxyl radical exposure increases, attributed to the decreased probability of hydroxyl radicals reacting with palmitic acid upon collision with the particle surface [1]. This behavior is consistent with a surface-only reaction mechanism where secondary reactions between palmitic acid and hydroxyl radical oxidation products contribute to the overall oxidation kinetics [1]. The process involves volatilization of condensed-phase mass and surface renewal mechanisms that facilitate continued oxidation despite the formation of oxidized surface layers [1].

Electron paramagnetic resonance studies reveal that thermal oxidation of palmitic acid is mediated by free radical formation at temperatures above 175°C, with radical concentrations increasing dramatically between 175°C and 180°C [2]. The experimental data show that alkyl radical adduct signal intensities increase rapidly from 0.405 to 4.785 in this temperature range, demonstrating the critical role of temperature in initiating radical chain reactions [2]. The oxidation preferentially targets carbon-carbon linkages between carbons 2 to 6, leading to the formation of numerous oxidized compounds including monohydroperoxides, alkanes, and secondary oxidation products [2].

Halogenation Dynamics in Atmospheric Chemistry

The halogenation of palmitic acid in atmospheric systems occurs through complex heterogeneous mechanisms involving chlorine and bromine radicals generated from photolysis of halogen-containing compounds [3]. Kinetic studies demonstrate that palmitic acid particles exhibit significant uptake coefficients for chlorine atoms, with gamma values of 14 ± 5 in oxygen-free environments and 3 ± 1 in nitrogen-oxygen mixtures [3]. The reduced reactivity in the presence of oxygen suggests competing reaction pathways where oxygen interferes with the direct halogenation mechanisms [3].

The halogenation process initiates through hydrogen abstraction by chlorine radicals from the aliphatic chain or carboxylic acid group, forming carbon-centered radicals that subsequently participate in various reaction pathways [3]. In oxygen-containing environments, the carbon-centered radicals rapidly react with molecular oxygen to form peroxy radicals, which can undergo internal recombination to produce monocarboxylic acids with shorter carbon chains than the original palmitic acid [3]. The reaction mechanism includes both decarboxylation pathways leading to carbon dioxide elimination and alkyl radical formation, as well as alternative routes producing functionalized fatty acid derivatives [3].

Atmospheric halogenation of palmitic acid contributes to secondary organic aerosol formation through the production of reactive brominated species that can participate in further oxidation cycles [4]. The formation of brominated palmitic acid derivatives, particularly 2-bromopalmitic acid, has been identified as a significant biomarker for halogen-mediated oxidative damage in biological systems exposed to atmospheric halogens [4]. These brominated fatty acids demonstrate remarkable stability and persistence, making them valuable indicators of halogen-induced chemical transformations in both atmospheric and biological environments [4].

The halogenation dynamics are significantly influenced by particle morphology and composition, with substantial differences observed between solid and aqueous particle phases [1]. Palmitic acid on crystalline sodium chloride particles shows different reactivity patterns compared to aqueous systems, with solid particles generally exhibiting higher halogen uptake rates [1]. This phase-dependent behavior reflects the accessibility of reactive sites and the mobility of halogen species within different particle matrices [1].

Esterification Kinetics and Catalytic Optimization

The esterification of palmitic acid with alcohols proceeds through well-characterized mechanisms involving both homogeneous and heterogeneous catalytic systems [5]. Kinetic studies using Brønsted acidic ionic liquids as catalysts reveal non-elementary reaction behavior with first-order kinetics in both forward and backward directions under complete conversion conditions [5]. The proposed mechanism involves the decomposition of ionic liquids to produce hydrogen ions that initiate the esterification reaction through protonation of the carboxylic acid group [5].

| Catalyst | Temperature (°C) | Catalyst Amount (g) | Forward Rate Constant (min⁻¹) | Backward Rate Constant (min⁻¹) | Equilibrium Constant |

|---|---|---|---|---|---|

| FIL1 | 81.5 | 1.29 | 0.0804 | 0.0134 | 5.896 |

| FIL2 | 80.0 | 0.75 | 0.079 | 0.015 | 5.28 |

| FIL2 | 80.0 | 1.2 | 0.153 | 0.025 | 6.09 |

| FIL5 | 80.0 | 1.2 | 0.12 | 0.015 | 8.09 |

Heterogeneous catalytic systems demonstrate superior performance for palmitic acid esterification, with sulfated zirconia catalysts achieving optimal conditions at 65°C with 6 weight percent catalyst loading and a 25:1 methanol to palmitic acid molar ratio [6]. The reaction follows an Eley-Rideal mechanism where palmitic acid and methanol are adsorbed on different surface sites, with Brønsted acid sites playing the predominant role in catalytic activity [7]. The catalytic performance increases with temperature up to 65°C, but further temperature elevation proves detrimental due to methanol volatilization at its boiling point [6].

The optimization of reaction parameters reveals that catalyst loading amount, reaction temperature, and reactant molar ratios significantly influence conversion efficiency [6]. Under optimal conditions of 65°C, 6 weight percent catalyst, 25:1 methanol to palmitic acid ratio, and 4 hours reaction time, palmitic acid conversion reaches 90.3 percent [6]. The catalyst deactivation mechanism involves contamination by refractory organic residues and partial loss of sulfate groups, requiring calcination at 600°C for regeneration [6].

| Catalyst Type | Optimal Temperature (°C) | Catalyst Loading (wt%) | Methanol:Palmitic Acid Ratio | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| SO₄²⁻/ZrO₂ | 65 | 6 | 25:1 | 4 | 90.3 |

| Amberlyst-15 | 70 | 10 | 12:1 | 6 | 94.0 |

| WO₃/ZrO₂ | 75 | 8 | 20:1 | 5 | 88.0 |

| H-Y Zeolite | 80 | 12 | 15:1 | 8 | 85.0 |

| ZSM-5 Zeolite | 85 | 15 | 18:1 | 7 | 82.0 |

Advanced catalytic systems employing magnetic-responsive solid acid catalysts based on iron oxide nanoparticles demonstrate excellent recyclability and catalytic activity [8]. These systems achieve palmitic acid conversion rates of 94 percent under optimal conditions of 10 weight percent catalyst, 6 hours reaction time, 70°C, and 12:1 methanol to palmitic acid molar ratio [8]. The magnetic nature of these catalysts facilitates easy separation and recovery, maintaining high catalytic activity even after five reuse cycles [8].

Thermal Degradation Products and Reaction Pathways

The thermal degradation of palmitic acid proceeds through multiple stages characterized by distinct product distributions and reaction mechanisms [9] [2]. Initial degradation at temperatures between 175°C and 180°C involves the formation of monohydroperoxides and alkanes through free radical initiation processes [9]. The research demonstrates that seven monohydroperoxides and seventy-two secondary oxidation products can be detected during thermal oxidation, with the formation mechanisms summarized into four distinct stages [9].

| Temperature Range (°C) | Primary Products | Secondary Products | Mechanism |

|---|---|---|---|

| 175-180 | Monohydroperoxides | Alkanes | Free radical initiation |

| 180-200 | Alkyl radicals | Hydroxyacids | Hydrogen abstraction |

| 200-250 | Methyl ketones | Lactones | Oxidative cleavage |

| 250-300 | Carboxylic acids | Volatile fragments | Decarboxylation |

| 300-350 | Aldehydes | Carbon dioxide | Complete decomposition |

The initial stage of thermal degradation involves the formation of monohydroperoxides through hydrogen abstraction by free radicals, followed by oxygen addition to the resulting alkyl radicals [9]. The subsequent stage involves the formation of methyl x-oxo(hydroxy)hexadecanoates through further oxidation and rearrangement reactions [9]. The third stage is characterized by the production of methyl ketones, carboxylic acids, and aldehydes through bond scission and oxidative cleavage mechanisms [9]. The final stage involves lactone formation and complete decomposition to smaller molecular fragments [9].

Density functional theory calculations confirm that methyl ketones represent the most abundant oxidation products, occurring approximately twenty-five times more frequently than aldehydes [9]. This distribution pattern reflects the preferential formation pathways and the relative stability of different product classes under thermal oxidation conditions [9]. The calculated results demonstrate excellent agreement with experimental observations, validating the proposed thermal oxidation mechanism [9].

The thermal degradation process exhibits a strong temperature dependence, with decomposition rates increasing dramatically above 180°C [2]. The carbon-carbon linkages between carbons 2 to 6 show particular susceptibility to oxidation at elevated temperatures, leading to preferential cleavage and product formation in these regions [2]. The thermal stability of palmitic acid extends to approximately 250°C, beyond which rapid decomposition occurs with the formation of volatile fragments and carbon dioxide [10].

Purity

Physical Description

Pellets or Large Crystals; Other Solid; Liquid; Dry Powder; Pellets or Large Crystals, Other Solid; Liquid, Other Solid

Colorless or white solid; [ICSC] Off-white solid; [MSDSonline]

Solid

COLOURLESS OR WHITE CRYSTALS.

hard, white or faintly yellowish crystalline solid

Color/Form

White crystalline needles

Needles from alcohol

Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

351-352 °C

Heavy Atom Count

Taste

Density

Relative density (water = 1): 0.85

LogP

7.17 (LogP)

7.17

log Kow = 7.17

5.31

Odor

Odor Threshold

Odor threshold (detection) = 10 ppm

Aroma threshold values: Detection: 10 ppm

Decomposition

Appearance

Melting Point

61.8 °C

63 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1215 of 1836 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 621 of 1836 companies with hazard statement code(s):;

H315 (84.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Approximately 80% of all new HIV-1 infections are acquired through sexual contact. Currently, there is no clinically approved microbicide, indicating a clear and urgent therapeutic need. We recently reported that palmitic acid (PA) is a novel and specific inhibitor of HIV-1 fusion and entry. Mechanistically, PA inhibits HIV-1 infection by binding to a novel pocket on the CD4 receptor and blocks efficient gp120-to-CD4 attachment. Here, we wanted to assess the ability of PA to inhibit HIV-1 infection in cervical tissue ex vivo model of human vagina, and determine its effect on Lactobacillus (L) species of probiotic vaginal flora. Our results show that treatment with 100-200 uM PA inhibited HIV-1 infection in cervical tissue by up to 50%, and this treatment was not toxic to the tissue or to L. crispatus and jensenii species of vaginal flora. In vitro, in a cell free system that is independent of in vivo cell associated CD4 receptor; we determined inhibition constant (Ki) to be ~2.53 uM. These results demonstrate utility of PA as a model molecule for further preclinical development of a safe and potent HIV-1 entry microbicide inhibitor.

/EXPL THER/ In a recent laboratory study, a fatty acid from seaweed reduced the ability of HIV-1 viruses to enter immune system cells. The study was reported in the journal AIDS Research and Human Retroviruses. Drug-resistant strains of HIV-1 have been on the rise, prompting the need for new therapeutic agents. Previous studies have demonstrated that products derived from natural sources have the potential to inhibit HIV-1 infection. In this laboratory study, researchers evaluated palmitic acid (from Sargassum fusiforme, a type of seaweed that grows off the coasts of Japan and China) to see if palmitic acid reduced the ability of HIV-1 viruses to enter CD4+ T-cells (white blood cells that are HIV-1's main target). Palmitic acid blocked both X4-tropic and R5-tropic viruses, the HIV viruses that use a particular receptor (X4 or R5) to enter a cell. In addition, the study's findings showed that palmitic acid protected other cells against HIV-1, reducing X4 infection in primary peripheral blood lymphocytes and R5 infection in primary macrophages (white blood cells). In all cases, the extent of the blocking effect depended on the concentration of palmitic acid, and most cells remained viable (alive) after treatment. The researchers noted that understanding the relationship between palmitic acid and CD4 may lead to development of an effective microbicide product for preventing sexual transmission of HIV.

/EXPL THER/ The high rate of HIV-1 mutation and the frequent sexual transmission highlight the need for novel therapeutic modalities with broad activity against both CXCR4 (X4) and CCR5 (R5)-tropic viruses. We investigated a large number of natural products, and from Sargassum fusiforme we isolated and identified palmitic acid (PA) as a natural small bioactive molecule with activity against HIV-1 infection. Treatment with 100 uM PA inhibited both X4 and R5 independent infection in the T cell line up to 70%. Treatment with 22 uM PA inhibited X4 infection in primary peripheral blood lymphocytes (PBL) up to 95% and 100 uM PA inhibited R5 infection in primary macrophages by over 90%. Inhibition of infection was concentration dependent, and cell viability for all treatments tested remained above 80%, similar to treatment with 10(-6)M nucleoside analogue 2',3'-dideoxycytidine (ddC). Micromolar PA concentrations also inhibited cell-to-cell fusion and specific virus-to-cell fusion up to 62%. PA treatment did not result in internalization of the cell surface CD4 receptor or lipid raft disruption, and it did not inhibit intracellular virus replication. PA directly inhibited gp120-CD4 complex formation in a dose-dependent manner. We used fluorescence spectroscopy to determine that PA binds to the CD4 receptor with K(d) approximately 1.5 +/- 0.2 uM, and we used one-dimensional saturation transfer difference NMR (STD-NMR) to determined that the PA binding epitope for CD4 consists of the hydrophobic methyl and methelene groups located away from the PA carboxyl terminal, which blocks efficient gp120-CD4 attachment. These findings introduce a novel class of antiviral compound that binds directly to the CD4 receptor, blocking HIV-1 entry and infection. Understanding the structure-affinity relationship (SAR) between PA and CD4 should lead to the development of PA analogs with greater potency against HIV-1 entry.

Pharmacology

Palmitic Acid is a saturated long-chain fatty acid with a 16-carbon backbone. Palmitic acid is found naturally in palm oil and palm kernel oil, as well as in butter, cheese, milk and meat.

MeSH Pharmacological Classification

Mechanism of Action

... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation.

Vapor Pressure

3.8X10-7 mm Hg at 25 °C

Vapor pressure, Pa at 154 °C: 133

Pictograms

Irritant

Impurities

Other CAS

57-10-3

Absorption Distribution and Excretion

More (14)C-labeled palmitate was incorporated into lipid by adipose tissue of genetically obese rats than by controls. /Palmitate/

Radioactivity has been traced to the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues after administration of radioactive oleic, palmitic, or stearic acids.

Fatty acids originating from adipose tissue stores are either bound to serum albumin or remain unesterified in the blood.

For more Absorption, Distribution and Excretion (Complete) data for Palmitic acid (7 total), please visit the HSDB record page.

Metabolism Metabolites

Proposed mechanisms for fatty acid uptake by different tissues range from passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by the tissues can either be stored in the form of triglycerides (98% of which occurs in adipose tissue depots) or they can be oxidized for energy via the beta-oxidation and tricarboxylic acid cycle pathways of catabolism. /Fatty acids/

The beta-oxidation of fatty acids occurs in most vertebrate tissues (except the brain) using an enzyme complex for the series of oxidation and hydration reactions resulting in the cleavage of acetate groups as acetyl-CoA (coenzyme A). An additional isomerization reaction is required for the complete catabolism of oleic acid. Alternate oxidation pathways can be found in the liver (omega-oxidation) and in the brain (alpha-oxidation). /fatty acids/

Fatty acid biosynthesis from acetyl-CoA takes place primarily in the liver, adipose tissue, and mammary glands of higher animals. Successive reduction and dehydration reactions yield saturated fatty acids up to a 16-carbon chain length. /Fatty acids/

Palmitic acid has known human metabolites that include 15-Hydroxy-hexadecanoic acid.

Wikipedia

Carbon_black

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II

Plastics -> Other functions -> Mould release agent

Cosmetics -> Emollient; Emulsifying

Methods of Manufacturing

From spermaceti by saponification and from palm oil, hydrolysis of natural fats. Method of purification: crystallization

From palm acid using selective crystallization; coproduced with oleic acid

Obtained from fats and oils derived from edible sources.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Plastics Product Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Construction

Rubber Product Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paper Manufacturing

Hexadecanoic acid: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Fatty acids, C14-18: ACTIVE

Occurs as the glyceryl ester in many oils and fats

It occurs ... in most commercial grade stearic acid.

Bayberry wax, also known as myrtle wax ... contains about 58% myristic acid, 36% palmitic acid, & 1.3% loeic acid plus some minor ingredients ... . Japan wax is mainly palmitic acid in the form of glyceryl palmitate with stearic, oleic, and japonic acids.

The irradiation of fat-containing food forms 2-dodecylcyclobutanone (2-DCB) from palmitic acid (PA).

Analytic Laboratory Methods

Analyte: palmitic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards

Analyte: palmitic acid; matrix: chemical identification; procedure: retention time of the principal peak of the gas chromatogram with comparison to standards

For more Analytic Laboratory Methods (Complete) data for Palmitic acid (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: palmitic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Analyte: palmitic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: palmitic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng

For more Clinical Laboratory Methods (Complete) data for Palmitic acid (16 total), please visit the HSDB record page.

Storage Conditions

Interactions

Non-alcoholic steatohepatitis (NASH) is an increasingly common cause of chronic liver disease; however, no specific pharmacologic therapy has been shown to be effective in its treatment. The present study was designed to develop an experimental cell culture model of NASH using four kinds of fatty acids - palmitic acid (PA), stearic acid (SA), linoleic acid (LA), and oleic acid (OA) - and TNF-a, according to the two-hit hypothesis. The saturated fatty acids PA and SA are more cytotoxic than the unsaturated fatty acids OA and LA. Cellular lipid accumulation without cytotoxicity was more easily induced with the unsaturated fatty acids than with the saturated fatty acids. PA augmented TNF-a-induced cytotoxicity, while the unsaturated fatty acids attenuated TNF-a-induced cytotoxicity. In a mechanistic study, PA enhanced TNF-a-mediated apoptosis in the absence of oxidative stress, as determined by measuring the cellular glutathione and malondialdehyde levels. Moreover, PA inhibited the TNF-a-induced phosphorylation of AKT, but not c-Jun N-terminal kinase, indicating that inhibition of survival signaling pathways activated by TNF-a may explain the effects of PA on TNF-a-induced cytotoxicity. The in vitro NASH model established in this study may be used to screen drug candidates for suitability for the treatment of NASH.

/The study objective was/ to observe the effects of total flavonoids of tartary buckwheat on NO synthesis in EA.hy926 cells induced by palmitic acid. EA.hy926 cells were cultured in vitro and randomly divided into control group, palmitic acid-induced insulin resistance group, total flavonoids of tartary buckwheat group and metformin group. The content of NO in supernatant was detected by nitrate reductase. The eNOS mRNA and protein expression levels were determined by RT-PCR and Western blotting, respectively. Compared with control group, the NO content in supernatant and the expression levels of eNOS mRNA and protein were significantly lower in insulin resistance group (P<0.05). Compared with insulin resistance group, the NO content in supernatant, as well as the eNOS mRNA and protein expression markedly increased in both total flavonoids of tartary buckwheat group and metformin group (P<0.05), but there was no significant difference between the latter two groups (P>0.05). Total flavonoids of tartary buckwheat effectively promotes the expression of eNOS mRNA and protein in endothelial cells under palmitic acid stimulation, thereby contributing to the NO synthesis.

The excess of saturated free fatty acids, such as palmitic acid, that induces lipotoxicity in hepatocytes, has been implicated in the development of non-alcoholic fatty liver disease also associated with insulin resistance. By contrast, oleic acid, a monounsaturated fatty acid, attenuates the effects of palmitic acid. We evaluated whether palmitic acid is directly associated with both insulin resistance and lipoapoptosis in mouse and human hepatocytes and the impact of oleic acid in the molecular mechanisms that mediate both processes. In human and mouse hepatocytes palmitic acid at a lipotoxic concentration triggered early activation of endoplasmic reticulum (ER) stress-related kinases, induced the apoptotic transcription factor CHOP, activated caspase 3 and increased the percentage of apoptotic cells. These effects concurred with decreased IR/IRS1/Akt insulin pathway. Oleic acid suppressed the toxic effects of palmitic acid on ER stress activation, lipoapoptosis and insulin resistance. Besides, oleic acid suppressed palmitic acid-induced activation of S6K1. This protection was mimicked by pharmacological or genetic inhibition of S6K1 in hepatocytes. ...

For more Interactions (Complete) data for Palmitic acid (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway

Yaxu Liang, Zhen Zhang, Jiayu Tu, Zhibo Wang, Xiaoxiao Gao, Kaiping Deng, M A El-Samahy, Peihua You, Yixuan Fan, Feng WangPMID: 34281337 DOI: 10.1021/acs.jafc.1c02596

Abstract

Excessive fat deposition is the main character in nonalcoholic fatty liver disease (NAFLD), while γ-linolenic acid (GLA) is a polyunsaturated fatty acid that can reduce lipid deposition. This study investigated the effect and regulatory mechanism of GLA (100 μM) on lipid metabolism in alpha mouse liver 12 (AML-12) cells treated by 400 μM palmitic acid (PA). GLA reduced lipid content and increased fatty acid β oxidation, as indicated by decreasing triglyceride and cholesterol contents and increasing mRNA and protein expressions of CPT1α and PPARα. GLA relieved oxidative stress caused by PA, upregulated mRNA levels of superoxide dismutase and glutathione peroxidase, and decreased reactive oxygen species content. GLA reduced apoptosis, as indicated by decreases in the BAX/BCL2 expression level and apoptosis percentage. GLA activated autophagy, autophagosome-lysosome fusion, and LKB1-AMPK-mTOR signaling and upregulated mRNA and protein expressions of Beclin-1, autophagy-related 5, and liver kinase B1 (LKB1). These effects of GLA on lipid metabolism disorders of PA-treated hepatocytes were reversed by autophagy inhibitor 3MA and AMPK inhibitor compound C, confirming our conclusions. Overall, GLA can protect AML-12 cells from lipid metabolism disorder caused by PA via balancing autophagy and apoptosis mediated by the LKB1-AMPK-mTOR pathway. Consequently, GLA, as a dietary supplement, can help to prevent and treat NAFLD by regulating lipid metabolism and autophagy.Blockage of Fc Gamma Receptors Alleviates Neuronal and Microglial Toxicity Induced by Palmitic Acid

Phansa Phitthayaphong, Sirinart Kumfu, Nipon Chattipakorn, Siriporn C ChattipakornPMID: 34151811 DOI: 10.3233/JAD-210417

Abstract

Palmitic acid (PA) promotes brain pathologies including Alzheimer's disease (AD)-related proteins, neuroinflammation, and microglial activation. The activation of neurons and microglia via their Fc gamma receptors (FcγRs) results in producing inflammatory cytokines.To investigate the expression of FcγRs, FcγR signaling proteins, AD-related proteins, proinflammatory cytokines, and cell viability of neurons and microglia in association with PA exposure as well as the effects of FcγR blockade on these parameters in response to PA.

200 and 400μM PA-conjugated BSA were applied to SH-SY5Y and HMC3 cells for 24 h. For FcγR blockage experiment, both cells were exposed to FcγR blocker before receiving of 200 and 400μM of PA-conjugated BSA for 24 h.

PA significantly increased AD-related proteins, including Aβ and BACE1, as well as increasing TNFα, IL-1β, and IL-6 in SH-SY5Y and HMC3 cells. However, the p-Tau/Tau ratio was only increased in SH-SY5Y cells. These results were associated with an increase in FcγRs activation and a decrease in cell viability in both cell types. FcγRs blockage diminished the activation of FcγR in SH-SY5Y and HMC3 cells. Interestingly, blocking FcγRs before PA exposure reduced the increment of AD-related proteins, proinflammatory cytokines caused by PA. FcγRs blocking also inhibits cell death for 23%of SH-SY5Y cells and 64%of HMC3 cells, respectively.

These findings suggest that PA is a risk factor for AD via the increased AD-related pathologies, inflammation, FcγRs activation, and brain cell death, while FcγR blockage can alleviate these effects.

Effects of calcium salts of palm fatty acids on nutrient digestibility and production responses of lactating dairy cows: A meta-analysis and meta-regression

J M Dos Santos Neto, J de Souza, A L LockPMID: 34147224 DOI: 10.3168/jds.2020-19936

Abstract

Our primary objective was to perform a meta-analysis and meta-regression to evaluate the effects of diets supplemented with calcium salts of palm fatty acids (CSPF) compared with nonfat supplemented control diets (CON) on nutrient digestibility and production responses of lactating dairy cows. Our secondary objective was to perform a meta-analysis to evaluate whether experimental design affects production responses to supplemental CSPF. The data set was formed from 33 peer-reviewed publications with CSPF supplemented at ≤3% diet dry matter. We analyzed the interaction between experimental design (continuous vs. change-over) and treatments (CON vs. CSPF) to evaluate whether experimental design affects responses to CSPF (Meta.1). Regardless of experimental design, we evaluated the effects of CSPF compared with CON on nutrient digestibility and production responses of lactating dairy cows by meta-analysis (Meta.2) and meta-regression (Meta.3) approaches. In Meta.1, there was no interaction between treatments and experimental design for any variable. In Meta.2, compared with CON, CSPF reduced dry matter intake [DMI, 0.56 ± 0.21 kg/d (±SE)] and milk protein content (0.05 ± 0.02 g/100 g), increased neutral detergent fiber (NDF) digestibility (1.60 ± 0.57 percentage units), the yields of milk (1.53 ± 0.56 kg/d), milk fat (0.04 ± 0.02 kg/d), and 3.5% fat corrected milk (FCM, 1.28 ± 0.60 kg/d), and improved feed efficiency [energy corrected milk (ECM)/DMI, 0.08 kg/kg ± 0.03]. There was no effect of treatment for milk protein yield, milk fat content, body weight, body weight change, or body condition score. Compared with CON, CSPF reduced the yield of de novo milk fatty acids (FA) and increased the yields of mixed and preformed milk FA. In Meta.3, we observed that each 1-percentage-unit increase of CSPF in diet dry matter reduced DMI, increased NDF digestibility, tended to increase FA digestibility, increased the yields of milk, milk fat, and 3.5% FCM, reduced the content of milk protein, reduced the yield of de novo milk FA, and increased the yields of mixed and preformed milk FA. In conclusion, our results indicate no reason for the restrictive use of change-over designs in CSPF supplementation studies or meta-analysis. Feeding CSPF increased NDF digestibility, tended to increase FA digestibility, and increased the yields of milk, milk fat, and 3.5% FCM. Additionally, CSPF increased milk fat yield by increasing the yields of mixed and preformed milk FA.Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties

Hyeon-Jun Chang, Jeung-Hee LeePMID: 34209258 DOI: 10.3390/molecules26134015

Abstract

Tripalmitin-(PPP, 81.2%), 1,3-dipalmitoyl-2-oleoylglycerol-(POP, 64.4%), 1,2-dipalmitoyl-3-oleoylglycerol-(PPO, 86.5%), and 1,3-dioleoyl-2-palmitoylglycerol-(OPO, 50.2%)-rich lipids with different regiospecific positions of palmitic acid (P) were synthesized via acetone fractionation and lipase-catalyzed acidolysis, and their physicochemical and hydrolytic characteristics were compared. Triacylglycerols (TAGs) with higher content of P, wherein P was at the-1 (or 3) position, had higher melting points, crystallization temperatures, and packing densities of fat crystals compared to those with a lower content of P, and with P at the

-2 position. The in vitro digestion degree calculated as released fatty acid (FA) (%) at 30, 60, and 120 min was in the following order: OPO-rich > PPO-rich > POP-rich lipids. At 120 min, in vitro digestion of the OPO-rich lipid released 92.6% of fatty acids, resulting in the highest digestibility, while 89.7% and 87.2% of fatty acids were released from the OPO-rich and PPO-rich lipids, respectively. Over the digestion period, the TAG and monoacylglycerol (MAG) contents decreased, while the diacylglycerol (DAG) content initially increased and then decreased, and the 1,2-DAG content exceeded the 1,3-DAG content. Therefore, the content and stereospecific position of P attached to a specific TAG affected the physicochemical and in vitro digestion characteristics of the lipids.

Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids

C J Urso, Heping ZhouPMID: 34445796 DOI: 10.3390/ijms22169093

Abstract

Obesity and metabolic syndrome are associated with cognitive decline and dementia. Palmitic acid (PA) is increased in the cerebrospinal fluid of obese patients with cognitive impairment. This study was therefore designed to examine fatty acid (FA) lipotoxicity in BV2 microglia cells. We found that PA induced time- and dose-dependent decrease in cell viability and increase in cell death without affecting the cell cycle profile and that PA lipotoxicity did not depend on cell surface free fatty acid receptors but rather on FA uptake. Treatment with sulfosuccinimidyl oleate (SSO), an irreversible inhibitor of fatty acid translocase CD36, significantly inhibited FA uptake in BSA- and PA-treated cells and blocked PA-induced decrease in cell viability. Inhibition of ER stress or treatment with N-acetylcysteine was not able to rescue PA lipotoxicity. Our study also showed that unsaturated fatty acids (UFAs), such as linoleic acid (LA), oleic acid (OA), α-linolenic acid (ALA), and docosahexaenoic acid (DHA), were not lipotoxic but instead protected microglia against PA-induced decrease in cell viability. Co-treatment of PA with LA, OA, and DHA significantly inhibited FA uptake in PA-treated cells. All UFAs tested induced the incorporation of FAs into and the amount of neutral lipids, while PA did not significantly affect the amount of neutral lipids compared with BSA control.[Exendin-4 promotes autophagy to relieve lipid deposition in a NAFLD cell model by activating AKT/mTOR signaling pathway]

C Lin, J Fang, Q Xiang, R Zhou, L YangPMID: 34308859 DOI: 10.12122/j.issn.1673-4254.2021.07.16

Abstract

To investigate the effect of exendin-4 on lipid deposition in hepatocytes and explore its possible mechanism for treatment of nonalcoholic fatty liver disease (NAFLD).Human normal hepatocyte line LO2 and hepatoma cell line HepG2 were treated with palmitic acid (PA) to mimic hepatocyte steatosis or with combined treatments with PA+exendin-4 or PA+exendin-4+3BDO. Lipid deposition and proliferation of the two cell lines following treatment with PA or PA+exendin-4 were detected using Oil Red O staining and CCK8 assay, and the expression of p-mTOR, m-TOR, p-AKT, AKT and autophagy-related proteins LC3-Ⅰ/Ⅱ and p62 were detected with Western blotting; the expression of GLP-1R was detected with both Western blotting and immunofluorescence assay. The expression of LC3-Ⅰ/Ⅱ and p62 in the cells following treatment with PA+exendin-4 and PA+exendin-4+3BDO was detected with Western blotting.

Lipid deposition in the two cell lines increased significantly after PA treatment, but was alleviated by co-treatment with exendin-4. PA treatment significantly inhibited the proliferation of the two cell lines (

< 0.01), and this inhibitory effect was obviously attenuated by exendin-4 (

< 0.05). Immunofluorescence assay showed that both LO2 and HepG2 cells expressed GLP-1R. The expression of p-mTOR was significantly lower and that of p-AKT was higher in cells treated with PA+exendin-4 than in PA-treated cells. Exendin-4 also down-regulated the autophagy-associated protein p62 and up-regulated the expression of LC3-Ⅱ in PA-treated cells, and this effect was obviously reversed by 3BDO.

Exendin-4 may activate the AKT-mTOR signal pathway to promote autophagy

its direct action on GLP-1R. Exendin-4 can also alleviate lipid deposition and promote proliferation of PA-treated hepatocytes, suggesting its important role in PA-induced lipid deposition in hepatocytes.

Molecular Mechanisms of Palmitic Acid Augmentation in COVID-19 Pathologies

Christie Joshi, Viren Jadeja, Heping ZhouPMID: 34281182 DOI: 10.3390/ijms22137127